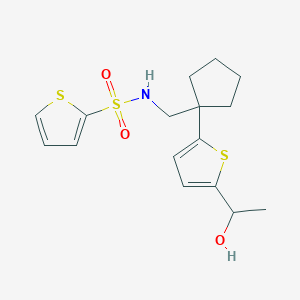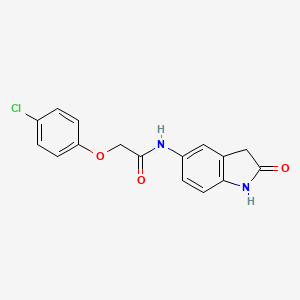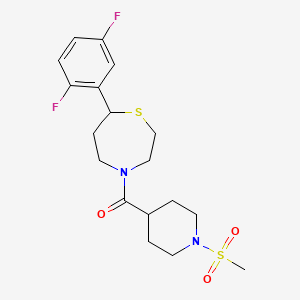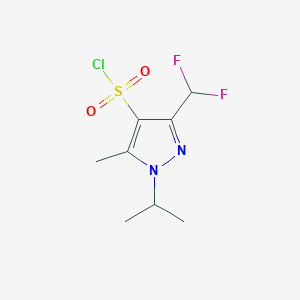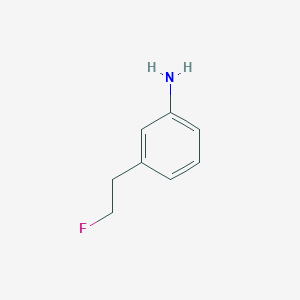
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Biochemical Inhibition and Therapeutic Potential
Sulfonamide derivatives have been evaluated for their inhibitory activity against specific enzymes, demonstrating significant potential in therapeutic applications. For example, certain sulfonamides act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, indicating their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). This pathway is implicated in several neurological disorders, suggesting that sulfonamide inhibitors could serve as tools for understanding disease mechanisms or as leads for drug development.
Anticancer and Antiviral Applications
Sulfonamide derivatives have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Certain compounds exhibit promising anticancer activity against human tumor cell lines, highlighting the versatility of sulfonamide derivatives in addressing various health conditions (Küçükgüzel et al., 2013). The development of sulfonamide-based compounds as therapeutic agents underscores the importance of such molecules in advancing medical research and treatment options.
Photochemical and Photophysical Properties
The synthesis and characterization of sulfonamide derivatives with photochromic properties have been explored for their potential applications in materials science. These properties are of interest for developing new materials with applications in optoelectronics and photonics, illustrating the broad applicability of sulfonamide derivatives beyond biomedical research (Ortyl et al., 2002).
Enzyme Inhibition for Drug Discovery
Sulfonamide compounds have been investigated as carbonic anhydrase inhibitors, with some demonstrating significant inhibition of human isoforms relevant to diseases such as glaucoma, epilepsy, obesity, and cancer. This research area exemplifies the utility of sulfonamides in drug discovery, offering insights into enzyme mechanisms and potential therapeutic targets (Lolak et al., 2019).
Environmental and Analytical Chemistry
The development of novel methods for extracting and analyzing emerging contaminants, including sulfonamide compounds, from environmental samples highlights the role of sulfonamides in environmental and analytical chemistry. This research contributes to understanding the distribution and impact of such compounds in the environment, informing pollution control and environmental protection efforts (Speltini et al., 2016).
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c18-17(19,20)26-12-5-7-13(8-6-12)27(23,24)21-11-16(22)9-10-25-15-4-2-1-3-14(15)16/h1-8,21-22H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVKCYWDUWSBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2613202.png)
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)

![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)
![methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2613208.png)
